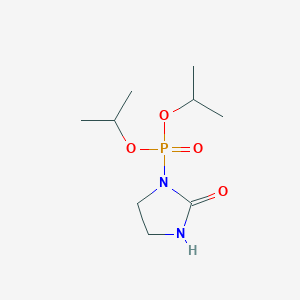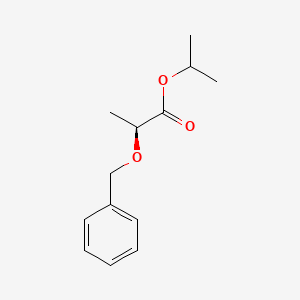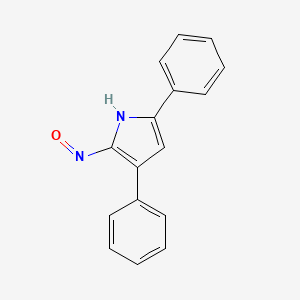
(Methylperoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Methylperoxy)benzene can be synthesized through the reaction of benzene with methyl hydroperoxide in the presence of a catalyst. The typical reaction conditions involve:
Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Temperature: The reaction is usually carried out at moderate temperatures ranging from 25°C to 50°C.
Solvent: Common solvents include dichloromethane or chloroform to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The process typically includes:
Feedstock Preparation: Purification of benzene and methyl hydroperoxide.
Reaction: Continuous addition of reactants into a reactor with controlled temperature and catalyst concentration.
Separation and Purification: The product is separated from the reaction mixture using distillation or extraction techniques, followed by purification to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: (Methylperoxy)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzoic acid and other oxidation products.
Reduction: Reduction reactions can convert it to benzene and methanol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_4)).
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Benzoic acid, benzaldehyde.
Reduction Products: Benzene, methanol.
Substitution Products: Halogenated benzene derivatives, nitrobenzene.
Wissenschaftliche Forschungsanwendungen
(Methylperoxy)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: Its reactivity makes it useful in studying oxidative stress and the effects of peroxides on biological systems.
Industrial Applications: It is employed in polymerization reactions and as an initiator in the production of certain plastics and resins.
Wirkmechanismus
The mechanism by which (methylperoxy)benzene exerts its effects involves the generation of reactive oxygen species (ROS). These ROS can initiate radical chain reactions, leading to the formation of new chemical bonds or the cleavage of existing ones. The molecular targets include:
DNA and Proteins: ROS can cause oxidative damage to DNA and proteins, leading to mutations or functional alterations.
Cell Membranes: Lipid peroxidation can occur, affecting membrane integrity and function.
Vergleich Mit ähnlichen Verbindungen
Benzoyl Peroxide: Another peroxide compound with similar oxidative properties but different applications, primarily in acne treatment.
Cumene Hydroperoxide: Used in the production of phenol and acetone, with a similar peroxide functional group.
Uniqueness: (Methylperoxy)benzene is unique due to its specific reactivity profile and the ability to undergo a wide range of chemical reactions. Its methylperoxy group provides distinct oxidative capabilities compared to other peroxides, making it valuable in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
148600-12-8 |
|---|---|
Molekularformel |
C7H8O2 |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
methylperoxybenzene |
InChI |
InChI=1S/C7H8O2/c1-8-9-7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
NLVRJWHXLBQZAU-UHFFFAOYSA-N |
Kanonische SMILES |
COOC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,1'-(Propane-2,2-diyl)bis{4-[(1,2-dichloroethenyl)oxy]benzene}](/img/structure/B14278716.png)

![2-[3-(Hexylsulfanyl)propyl]phenol](/img/structure/B14278734.png)

![5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14278753.png)
![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)

methanone](/img/structure/B14278765.png)

